molecular formula C16H14N2O3S B2634016 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946279-21-6

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2634016
CAS No.: 946279-21-6
M. Wt: 314.36
InChI Key: PSEAQZJAXMVQMO-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a unique structure that combines a benzo[d][1,3]dioxole moiety, a thiophene ring, and a pyrazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazoline Core: This can be achieved through the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a suitable benzo[d][1,3]dioxole derivative, which can be coupled with the pyrazoline intermediate using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Attachment of the Thiophene Ring:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

    1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    1-(3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the benzo[d][1,3]dioxole moiety, potentially altering its pharmacological profile.

Uniqueness: The presence of both the benzo[d][1,3]dioxole and thiophene rings in 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone contributes to its unique electronic and steric properties, making it a versatile compound for various applications in scientific research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10(19)18-13(16-3-2-6-22-16)8-12(17-18)11-4-5-14-15(7-11)21-9-20-14/h2-7,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEAQZJAXMVQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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